molecular formula C18H18BrNO3 B495949 3-bromo[1,1'-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether

3-bromo[1,1'-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether

Cat. No.: B495949
M. Wt: 376.2g/mol
InChI Key: SDRCAKRGHQPOKI-UHFFFAOYSA-N
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Description

3-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether is a complex organic compound that features a biphenyl structure with a bromine atom and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether typically involves multiple steps One common method starts with the bromination of biphenyl to form 3-bromobiphenylThe final step involves the formation of the ether linkage under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce various substituted biphenyl derivatives .

Scientific Research Applications

3-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether involves its interaction with specific molecular targets. The bromine atom and morpholine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Bromobiphenyl: Lacks the morpholine ring and ether linkage.

    4-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether: Similar structure but with different substitution patterns.

    2-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether: Another isomer with different bromine positioning .

Uniqueness

3-Bromo[1,1’-biphenyl]-4-yl 2-(4-morpholinyl)-2-oxoethyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a bromine atom, biphenyl structure, and morpholine ring makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H18BrNO3

Molecular Weight

376.2g/mol

IUPAC Name

2-(2-bromo-4-phenylphenoxy)-1-morpholin-4-ylethanone

InChI

InChI=1S/C18H18BrNO3/c19-16-12-15(14-4-2-1-3-5-14)6-7-17(16)23-13-18(21)20-8-10-22-11-9-20/h1-7,12H,8-11,13H2

InChI Key

SDRCAKRGHQPOKI-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br

Canonical SMILES

C1COCCN1C(=O)COC2=C(C=C(C=C2)C3=CC=CC=C3)Br

Origin of Product

United States

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